tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate
Overview
Description
tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate is a chemical compound that features a tert-butyl group attached to a thiazole ring, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate typically involves the reaction of a thiazole derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
Uniqueness
tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds .
Biological Activity
tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound, with the molecular formula C₈H₁₁F₃N₂O₂S and a molecular weight of approximately 268.256 g/mol, contains a thiazole ring that contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibiting properties, along with relevant case studies and research findings.
Structural Characteristics
The presence of the trifluoromethyl group enhances the lipophilicity of this compound, potentially improving its membrane permeability and bioavailability. This feature is crucial for its interaction with biological targets, including enzymes and receptors involved in various metabolic pathways.
Property | Value |
---|---|
Molecular Formula | C₈H₁₁F₃N₂O₂S |
Molecular Weight | 268.256 g/mol |
Density | 1.4 g/cm³ |
Boiling Point | 228.4 °C at 760 mmHg |
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth by targeting specific enzymes essential for bacterial metabolism. The trifluoromethyl group is believed to enhance this activity by facilitating better interaction with microbial membranes.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, thiazole derivatives have been observed to inhibit cell proliferation in cancer cell lines by interfering with key signaling pathways associated with tumor growth. In particular, compounds similar to this compound have been shown to induce apoptosis in cancer cells at micromolar concentrations .
Enzyme Inhibition
The mechanism of action for this compound involves its interaction with specific enzymes. For example, studies have indicated that thiazole-based compounds can inhibit enzymes linked to disease pathways, such as those involved in cancer progression and microbial resistance . The ability to modulate enzyme activity suggests potential therapeutic applications in drug development.
Case Studies
- Anticancer Efficacy : A study conducted on a series of thiazole derivatives demonstrated that certain analogues showed IC50 values in the low micromolar range against various cancer cell lines. These findings highlight the potential of this compound as a candidate for further development as an anticancer agent .
- Antimicrobial Activity : In a comparative analysis of thiazole derivatives, this compound exhibited superior antimicrobial activity against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Cell Membrane Penetration : The lipophilic nature due to the trifluoromethyl group allows for efficient penetration through lipid membranes.
- Enzyme Interaction : Once inside the cell, it can bind to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.
Properties
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S/c1-8(2,3)16-7(15)14-5-4-17-6(13-5)9(10,11)12/h4H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMSBEFNJLAEFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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